molecular formula C11H13N3O B1307309 1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine CAS No. 883547-38-4

1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine

Cat. No.: B1307309
CAS No.: 883547-38-4
M. Wt: 203.24 g/mol
InChI Key: QNDHHFVHVWUZQY-UHFFFAOYSA-N
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Description

1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.

Mechanism of Action

Target of Action

The primary targets of 1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine are various types of bacteria and fungi . The compound has shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . It also exhibits strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .

Mode of Action

It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, exhibit a broad spectrum of biological activities . They are used as an important pharmacophore to create novel drug molecules . The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability .

Biochemical Pathways

It’s known that the compound exhibits a broad spectrum of agricultural biological activities , suggesting that it may interact with multiple biochemical pathways in the target organisms.

Pharmacokinetics

It’s known that 1,2,4-oxadiazole derivatives show better hydrolytic and metabolic stability , which could potentially influence the compound’s pharmacokinetic properties.

Result of Action

The compound has shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . It also exhibits strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . These results indicate that 1,2,4-oxadiazole derivatives containing a trifluoromethyl pyridine moiety could be potential alternative templates for discovering novel antibacterial agents .

Biochemical Analysis

Biochemical Properties

1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit significant antibacterial activity, particularly against Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola . The interaction of this compound with these bacterial enzymes disrupts their normal function, leading to the inhibition of bacterial growth. Additionally, this compound has demonstrated moderate nematocidal activity against Meloidogyne incognita and antifungal activity against Rhizoctonia solani .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to exhibit significant anti-cancer activity against human cancer cell lines . The compound’s interaction with cellular proteins and enzymes involved in cell proliferation and apoptosis pathways leads to the inhibition of cancer cell growth and induction of cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s antibacterial activity is attributed to its ability to inhibit key bacterial enzymes, thereby disrupting essential metabolic pathways . Additionally, its anti-cancer activity involves the inhibition of enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are critical factors in its biochemical analysis. Studies have shown that this compound maintains its biological activity over extended periods, making it suitable for long-term experiments . Its degradation products and their potential effects on cellular function need to be thoroughly investigated to ensure accurate interpretation of experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antibacterial and anti-cancer activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological functions . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism includes oxidative dehydrogenation, dihydroxylation, and hydrolytic opening of the oxadiazole ring . These metabolic processes result in the formation of various metabolites, which may contribute to the compound’s overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization determines the compound’s interaction with subcellular structures and its overall efficacy in biochemical reactions.

Chemical Reactions Analysis

1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like NaBH4, and catalysts like PTSA and ZnCl2 . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-5-3-4-6-9(7)10-13-11(8(2)12)15-14-10/h3-6,8H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDHHFVHVWUZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390314
Record name 1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883547-38-4
Record name 1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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